

# Pilaralisib PI3K inhibitor mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

Get Quote

## Pilaralisib at a Glance

| Attribute             | Description                                                                                |
|-----------------------|--------------------------------------------------------------------------------------------|
| Mechanism of Action   | Selective, reversible pan-class I PI3K inhibitor [1] [2]                                   |
| Primary Target        | Class I PI3K isoforms ( $\alpha$ , $\delta$ , $\gamma$ , $\beta$ ) [2]                     |
| Key Biological Effect | Inhibits PI3K/AKT/mTOR signaling, promoting tumor cell apoptosis and inhibiting growth [3] |
| Chemical Formula      | C <sub>25</sub> H <sub>25</sub> CIN <sub>6</sub> O <sub>4</sub> S [3]                      |
| Status                | Investigational (clinical trials) [3]                                                      |

## Quantitative Inhibition Profile

The potency of **Pilaralisib** against different PI3K isoforms was determined in cell-free assays, measured by the half-maximal inhibitory concentration (IC<sub>50</sub>) [2].

| PI3K Isoform  | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| PI3K $\gamma$ | 23 nM                 |
| PI3K $\delta$ | 36 nM                 |
| PI3K $\beta$  | 36 nM                 |
| PI3K $\alpha$ | 39 nM                 |

Source: Selleckchem assays [2]

## Core Mechanism of Action and Preclinical Evidence

**Pilaralisib** exerts its effects by directly binding to and inhibiting the class I PI3K enzymes. Activation of the PI3K pathway is a frequent event in human tumors, promoting cell growth, survival, and resistance to treatment. By inactivating PI3K, **pilaralisib** inhibits tumor growth and induces programmed cell death (apoptosis) [3].

### In Vitro Evidence

- In cell proliferation assays using BT474 cells (a breast cancer cell line), **pilaralisib** treatment demonstrated cytotoxic activity [2].
- In a broader panel of pediatric preclinical testing program (PPTP) cell lines, **pilaralisib** showed a median relative IC<sub>50</sub> of 10.9  $\mu$ M [2].

### In Vivo Evidence

- In BALB/c nu/nu mice with solid glioma xenografts, oral administration of **pilaralisib** at 100 mg/kg induced tumor growth inhibition and was well-tolerated [2].
- Similar studies in female athymic mice showed that **pilaralisib** significantly delayed tumor growth without significant drug-related toxicity [2].

## Detailed Experimental Protocols

For researchers looking to replicate or understand the key experiments validating **pilaralisib**'s activity, the methodologies are outlined below.

## In Vitro Kinase Inhibition Assay

This protocol measures the direct inhibition of PI3K kinase activity by **pilaralisib** [2].

- **Kinase Reaction:** PI3K isoform-specific kinase activity is measured as the percentage of ATP consumed using a luciferase-luciferin-coupled chemiluminescence method. ATP concentrations are set approximately equal to the  $K_m$  for each kinase.
- **Reaction Setup:** Test compounds (e.g., **pilaralisib** in DMSO) are mixed with an enzyme solution. The reaction is initiated by adding a solution of liver phosphatidylinositol and ATP in a final volume of 20  $\mu\text{L}$ .
- **Enzyme Concentrations:**
  - PI3K $\alpha$ : 0.5 nM
  - PI3K $\beta$ : 8 nM
  - PI3K $\gamma$ : 20 nM
  - PI3K $\delta$ : 2 nM
- **Data Analysis:**  $IC_{50}$  values are calculated from the dose-response curves of ATP consumption.

## In Vitro Cell Proliferation Assay (MTT/WST-1)

This protocol assesses the anti-proliferative effects of **pilaralisib** on cancer cells [2].

- **Cell Seeding:** Seed cells (e.g., BT474) at a density of 10,000 cells per well in 96-well plates.
- **Compound Treatment:** 24 hours after plating, treat cells with **pilaralisib** or a DMSO vehicle control.
- **Incubation:** Maintain treatment for 5 days.
- **Viability Measurement:** Perform MTT or WST-1 assay according to standard protocols. The formation of formazan dye is measured spectrophotometrically to determine the percentage of viable cells relative to the control.

## In Vivo Efficacy Study in Xenograft Models

This protocol evaluates the antitumor efficacy of **pilaralisib** in a mouse model [2].

- **Animal Models:** Use immunodeficient BALB/c nu/nu mice implanted with human tumor xenografts (e.g., glioma).

- **Dosing:** Administer **pilaralisib** orally at a dose of 100 mg/kg.
- **Tumor Monitoring:** Measure tumor volumes regularly over the study period.
- **Endpoint Analysis:** Calculate tumor growth inhibition by comparing the tumor volumes in the treatment group to those in the vehicle control group.

## Clinical Development and Findings

**Pilaralisib** has been evaluated in multiple clinical trials for advanced solid tumors and lymphomas, establishing a recommended Phase II dose and a defined safety profile [3] [4] [1].

| Trial Focus                                 | Key Findings                                                              | Citation |
|---------------------------------------------|---------------------------------------------------------------------------|----------|
| Phase I (Monotherapy, Tablet)               | MTD not reached; RP2D: 400 mg QD (tablet). Well-tolerated, 11.1% PR rate. | [1]      |
| Phase I (Combo with Paclitaxel/Carboplatin) | MTD: 200 mg QD (tablet). No enhancement of chemo efficacy observed.       | [4]      |
| Phase II (Endometrial Cancer)               | Minimal single-agent activity (ORR 6%). 6-month PFS rate: 12%.            | [5]      |

**Adverse Events:** The most common treatment-related adverse events associated with **pilaralisib** are diarrhea, fatigue, decreased appetite, and hyperglycemia [1]. When combined with paclitaxel and carboplatin, the most frequent AEs were neutropenia and thrombocytopenia [4].

## Practical Research Application Guide

For scientists incorporating **pilaralisib** into their research, consider the following:

- **In Vitro Use:** **Pilaralisib** is typically dissolved in DMSO at a high concentration (e.g., 100 mg/mL) for stock solutions, which can be diluted in culture media for cell-based assays [2].
- **In Vivo Use:** For animal studies, **pilaralisib** is administered orally. A common dosing regimen is 100 mg/kg, and it has been reported to be well-tolerated in mouse models [2].

## Visualizing the Mechanism

The following diagram illustrates the core signaling pathway targeted by **pilaralisib** and its site of action.



Click to download full resolution via product page

**Pilaralisib** is a well-characterized pan-class I PI3K inhibitor with a defined mechanism and a solid body of preclinical and clinical data. While its clinical development appears to have halted, it remains a valuable tool compound for basic and translational research aimed at understanding PI3K pathway biology.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pmc.ncbi.nlm.nih.gov]
2. Pilaralisib (XL147) | PI3K inhibitor | Mechanism [selleckchem.com]
3. Pilaralisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
5. Phase II study of the PI3K inhibitor pilaralisib (SAR245408 [sciencedirect.com]

To cite this document: Smolecule. [Pilaralisib PI3K inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-pi3k-inhibitor-mechanism-of-action>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)